1-Tert-butyl-2,4-dinitrobenzene

Descripción general

Descripción

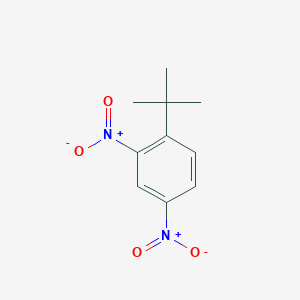

1-Tert-butyl-2,4-dinitrobenzene is an organic compound with the molecular formula C10H12N2O4. It is a derivative of benzene, where two nitro groups are substituted at the 2 and 4 positions, and a tert-butyl group is substituted at the 1 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2,4-dinitrobenzene can be synthesized through the nitration of 1-tert-butylbenzene. The nitration process involves the reaction of 1-tert-butylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration. The reaction conditions are as follows:

Reactants: 1-tert-butylbenzene, concentrated nitric acid, concentrated sulfuric acid

Temperature: 0-5°C

Reaction Time: 1-2 hours

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is continuously stirred and cooled to maintain the desired temperature. After the reaction, the product is separated and purified through crystallization or distillation.

Análisis De Reacciones Químicas

1-Tert-butyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro groups on the benzene ring are strong electron-withdrawing groups, making the compound susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as alkoxides or amines. This reaction is facilitated by the electron-withdrawing nature of the nitro groups.

Major Products Formed:

Reduction Products: 1-tert-butyl-2,4-diaminobenzene

Substitution Products: 1-tert-butyl-2,4-dialkoxybenzene, 1-tert-butyl-2,4-diaminobenzene

Aplicaciones Científicas De Investigación

1-Tert-butyl-2,4-dinitrobenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Material Science: The compound is used in the development of high-energy materials and explosives due to its nitro groups.

Analytical Chemistry: It serves as a reference standard in analytical methods for the detection and quantification of nitroaromatic compounds.

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-2,4-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring are highly electron-withdrawing, making the compound reactive towards nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.

Comparación Con Compuestos Similares

1-Tert-butyl-2,4-dinitrobenzene can be compared with other nitrobenzene derivatives:

1-Chloro-2,4-dinitrobenzene: Similar in structure but with a chlorine atom instead of a tert-butyl group. It is less sterically hindered and more reactive towards nucleophiles.

1-Methyl-2,4-dinitrobenzene: Contains a methyl group instead of a tert-butyl group. It is less bulky and has different reactivity and selectivity in chemical reactions.

1,3-Dinitrobenzene: Lacks the tert-butyl group, making it more reactive towards electrophilic aromatic substitution reactions.

The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl group and the electron-withdrawing effects of the nitro groups, which influence its reactivity and selectivity in various chemical reactions.

Actividad Biológica

1-Tert-butyl-2,4-dinitrobenzene (TBDNB) is a synthetic organic compound that has garnered attention due to its biological activities, particularly in the fields of toxicology and pharmacology. This compound is a derivative of dinitrobenzene, known for its various industrial applications and potential health hazards. Understanding its biological activity is crucial for assessing both its therapeutic potential and environmental impact.

- Chemical Formula : C10H12N2O4

- Molecular Weight : 224.22 g/mol

- CAS Number : 238590

The biological activity of TBDNB is primarily attributed to its ability to form reactive metabolites that can interact with cellular macromolecules, leading to various biological effects. Its dinitro group is known to participate in redox reactions, which can induce oxidative stress in biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TBDNB and related compounds. For instance, derivatives of dinitrobenzene have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. The disc diffusion method has been employed to assess the effectiveness of these compounds, with TBDNB exhibiting notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

TBDNB has demonstrated cytotoxic effects in various cell lines. Research indicates that exposure to TBDNB can lead to increased cell death through mechanisms such as apoptosis and necrosis. The compound's cytotoxicity is often evaluated using assays like MTT or Annexin V staining, which measure cell viability and apoptotic markers .

Sensitization and Allergic Reactions

Similar to other dinitrobenzenes, TBDNB has been implicated in contact sensitization reactions. Studies have shown that it can induce hypersensitivity by forming protein conjugates in vivo, which are recognized by the immune system as foreign entities . This property raises concerns regarding its use in industrial applications where skin exposure may occur.

Study on Antimicrobial Efficacy

A study published in 2021 examined the antimicrobial efficacy of various dinitrobenzene derivatives, including TBDNB. The results indicated that TBDNB had a significant inhibitory effect on several bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria .

| Bacterial Strain | Inhibition Zone (mm) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 18 | 25 |

| Escherichia coli | 16 | 24 |

| Aspergillus niger | 15 | 20 |

Toxicological Assessment

In a toxicological assessment, TBDNB was administered to laboratory animals to evaluate its effects on organ systems. Histopathological examinations revealed damage to the liver and kidneys at higher doses, indicating potential systemic toxicity .

Environmental Impact

Due to its chemical stability and potential for bioaccumulation, TBDNB poses environmental risks. Studies have shown that it can persist in aquatic environments, affecting microbial communities and potentially entering the food chain . Monitoring programs are essential to assess its concentration in soil and water systems.

Propiedades

IUPAC Name |

1-tert-butyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPARRRRVEGBOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285863 | |

| Record name | 1-tert-butyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-54-7 | |

| Record name | NSC43037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.